molecular formula C21H17NO2S B8543615 1h-Indole,2-methyl-5-phenyl-1-(phenylsulfonyl)-

1h-Indole,2-methyl-5-phenyl-1-(phenylsulfonyl)-

Cat. No. B8543615
M. Wt: 347.4 g/mol
InChI Key: ZMGQNVCBEPNTEQ-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

A mixture of 1-benzenesulfonyl-5-bromo-2-methyl-1H-indole (810 mg, 2.31 mmol), phenylboronic acid (850 mg, 6.97 mmol) and tetrakis(triphenylphosphine)palladium(0) (55 mg, 0.029 mmol) in 20 mL of toluene, 10 mL of ethanol, and 5 mL of 2 M sodium carbonate was warmed at reflux for 4 hours. The reaction was monitored by TLC (ethyl acetate-hexanes (5:95), 2× developed; and toluene-hexanes (1:1)) indicating a slightly more polar product. The mixture was cooled and diluted with 12% aqueous ammonium hydroxide solution and extracted with three 15 mL portions of ethyl acetate. The combined organic layers were washed with three 15 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude mixture was adsorbed onto silica gel and chromatographed on silica gel using ethyl acetate-hexanes (1:99, then 2:98, then 3:97) to afford 731 mg (91% yield) of 1-benzenesulfonyl-2-methyl-5-phenyl-1H-indole.
Name
1-benzenesulfonyl-5-bromo-2-methyl-1H-indole
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][C:15](Br)=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:20])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]1(B(O)O)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.[OH-].[NH4+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][C:15]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:20])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,7.8,^1:51,53,72,91|

Inputs

Step One
Name
1-benzenesulfonyl-5-bromo-2-methyl-1H-indole
Quantity
810 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)Br)C
Name
Quantity
850 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
55 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
toluene-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with three 15 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with three 15 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 731 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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